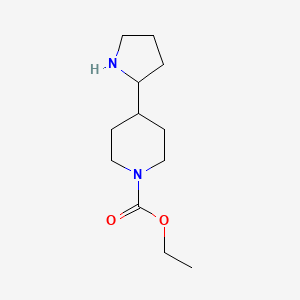

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H22N2O2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

ethyl 4-pyrrolidin-2-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C12H22N2O2/c1-2-16-12(15)14-8-5-10(6-9-14)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3 |

InChI Key |

PCCUJMJTYWOQQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate typically involves:

- Formation of the piperidine ring with appropriate substitution,

- Introduction of the pyrrolidin-2-yl substituent at the 4-position,

- Installation of the ethyl carbamate group on the piperidine nitrogen.

The key challenge is the selective functionalization at the 4-position of piperidine and maintaining stereochemical integrity if chiral centers are present.

Synthesis via Alkylation of Protected Piperidine Derivatives

One common approach involves alkylation reactions using halogenated intermediates derived from protected piperidine carboxylates.

- Starting materials : Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate derivatives or their mesylate/chloride analogs.

- Key step : Nucleophilic substitution of the halide with pyrrolidine or its derivatives to install the pyrrolidin-2-yl substituent.

- Reagents and conditions : Sodium hydride (NaH) as base in dimethylformamide (DMF) solvent, with controlled temperature to avoid decomposition.

- Yields : Moderate to good (22–60%) depending on the exact substrate and conditions.

This method avoids isolation of unstable mesylates by using chlorides directly, which improves reaction reliability.

Reformatsky-Type Reaction Approach

A notable scalable and safe method involves a Reformatsky-type reaction for constructing the hydroxyethyl intermediate, followed by reduction and carbamate formation.

- Key reagents : Iminium salt formed using trifluoroacetic acid (TFA), methyl bromoacetate, and zinc or other metals for Reformatsky reaction.

- Procedure : Vigorous stirring during the Reformatsky reaction ensures efficient conversion; slow addition of methyl bromoacetate controls reactivity.

- Subsequent steps : Reduction with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to yield the hydroxyethyl intermediate.

- Scale : Successfully demonstrated on a 500 L pilot plant scale.

- Advantages : Safe, scalable, and reproducible for industrial preparation.

- Yield and purity : High, suitable for further derivatization.

Carbamate Formation via Reaction with Ethyl Isocyanatoacetate

The ethyl carbamate moiety can be introduced by reaction of amine intermediates with ethyl isocyanatoacetate.

- Reagents : Ethyl isocyanatoacetate in dichloromethane (DCM).

- Conditions : Room temperature, mild stirring.

- Outcome : High yields (up to 99%) of carbamate derivatives, often isolated as oils.

- Analytical data : Characterized by LC-MS, $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy confirming structure.

Reduction and Functional Group Transformations

Reduction steps using sodium borohydride (NaBH4) or metal hydrides are employed to convert intermediates such as iminium salts or nitro-substituted precursors to the desired amine or carbamate derivatives.

- Typical reagents : NaBH4, Red-Al.

- Solvents : Ethanol, tetrahydrofuran (THF), or mixtures.

- Yields : High, often above 85%.

- Notes : Careful control of reaction conditions is necessary to avoid over-reduction or side reactions.

Summary Table of Preparation Methods

Analytical Characterization

The synthesized this compound and intermediates are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm chemical shifts consistent with the expected structures.

- Mass Spectrometry (MS) : LC-MS or GC-MS to verify molecular weight and purity.

- Elemental Analysis : To confirm empirical formula.

- Thin Layer Chromatography (TLC) and Column Chromatography for reaction monitoring and purification.

Chemical Reactions Analysis

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: Oxidative transformations of the pyrrolidine or piperidine rings.

Reduction: Reduction of the carbonyl group or other functional groups.

Substitution: Substitution reactions at the pyrrolidine or piperidine nitrogen.

Cyclization: Formation of ring structures involving neighboring atoms.

Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example:

Reductive Amination: Use reducing agents like sodium borohydride or lithium aluminum hydride.

Esterification: React with ethyl alcohol and a strong acid catalyst.

Major Products: The major products formed from these reactions include various derivatives of the pyrrolidine-piperidine scaffold, each with distinct properties and applications.

Scientific Research Applications

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: finds applications in:

Medicinal Chemistry: As a scaffold for designing potential drug candidates.

Biological Studies: Investigating interactions with biological targets.

Industry: For the synthesis of other compounds.

Mechanism of Action

The compound’s mechanism of action depends on its specific use. It may interact with receptors, enzymes, or other cellular components, affecting biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

- Structure: Differs by replacing the pyrrolidine group with a 4-methylpyridin-2-ylamino substituent.

- Activity: Demonstrated iNOS inhibitory activity with a binding energy of −6.91 kcal/mol in molecular docking studies, serving as a reference inhibitor .

- Synthetic Relevance : Used as a benchmark for anti-inflammatory drug design, highlighting the role of pyridine-based substituents in modulating binding affinity .

Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3)

- Structure : Incorporates a 2-methoxyphenylpiperazine group at the 4-position.

- Synthesis : Prepared via reductive amination followed by microwave-assisted hydrolysis, indicating adaptability in synthetic routes .

- Applications : Intermediate for neuroactive or antipsychotic agents due to the piperazine moiety’s neurotransmitter receptor interactions .

Ethyl 4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate (TRC-E073595-2.5G)

Functional and Pharmacological Comparisons

Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate)

- Structure : A clinically approved antihistamine with a benzocycloheptapyridine system.

- The chloro substituent and fused ring system contribute to H1 receptor antagonism .

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate

- Structure: Substitutes pyrrolidine with a thienopyrimidine group.

- Applications: Thienopyrimidines are known kinase inhibitors, suggesting possible anticancer or anti-inflammatory applications .

Biological Activity

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrrolidine moiety. The molecular formula is with an average molecular weight of approximately 263.33 g/mol. This structure is significant for its interaction with various biological targets.

Structural Formula

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit promising anticancer properties. A study highlighted that certain piperidine derivatives demonstrated cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells (FaDu) . The compound's mechanism involves apoptosis induction and interaction with specific protein binding sites, enhancing its efficacy compared to standard treatments like bleomycin.

Antiepileptic Potential

Another area of interest is the antiepileptic activity exhibited by pyrrolidinone derivatives. This compound shares structural similarities with compounds known for their antiepileptic properties, suggesting potential for further exploration in this therapeutic area .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, studies have shown that certain piperidine derivatives can inhibit monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in pain management and inflammation . The structure of this compound may allow it to interact effectively with MAGL or similar enzymes.

Table 1: Biological Activities of this compound and Related Compounds

Case Study 1: Anticancer Efficacy

In a systematic evaluation of piperidine derivatives, this compound was tested against several cancer cell lines. Results showed significant inhibition of cell growth, particularly in breast and colorectal cancer models. The compound's mechanism was linked to its ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

A study explored the neuropharmacological effects of piperidine derivatives, including this compound. It was found to exhibit moderate affinity for serotoninergic and dopaminergic receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling pyrrolidine derivatives with piperidine scaffolds via amidation or esterification. For example, analogous compounds like ethyl piperidine carboxylates are synthesized using reagents such as Grignard reagents or coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled pH and temperature . Optimization includes adjusting solvent polarity (e.g., THF or DMF) and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- NMR : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for piperidine (δ ~3.5 ppm) and ester carbonyl (δ ~170 ppm) .

- IR : Confirms ester C=O stretches (~1740 cm) and secondary amine N-H bonds (~3300 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can computational tools predict the compound’s conformational stability and target interactions?

- Methodology : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) assess binding affinities to biological targets (e.g., enzymes) and optimize 3D conformations. Software like Gaussian or Schrödinger Suite evaluates electronic properties and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous confirmation of stereochemistry and bond angles .

- 2D NMR : COSY and NOESY experiments clarify spatial proximities and resolve overlapping signals in complex heterocycles .

Q. What strategies improve yield and selectivity in multi-step syntheses of analogous piperidine derivatives?

- Methodology :

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity .

- Protecting Groups : tert-Butoxycarbonyl (Boc) prevents undesired side reactions at the piperidine nitrogen .

- Workflow Automation : Continuous-flow systems reduce decomposition of intermediates .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacological profile?

- Methodology :

- SAR Studies : Compare bioactivity of derivatives (e.g., fluorophenyl or thiophene substitutions) using in vitro assays (e.g., enzyme inhibition). For example, 2-fluorophenyl analogs show enhanced receptor binding due to electronegativity .

- LogP Analysis : Measure lipophilicity via HPLC to correlate with membrane permeability .

Q. What experimental approaches are used to investigate the compound’s stability under physiological conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic/basic hydrolysis, oxidative stress (HO), and UV light, followed by LC-MS to identify degradation products .

- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and monitor purity via HPLC .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.